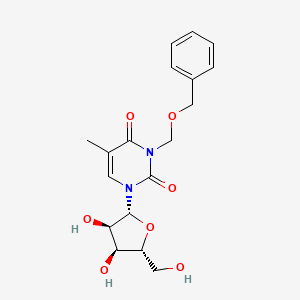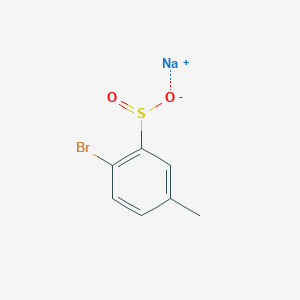
Sodium 2-bromo-5-methylbenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-bromo-5-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C7H6BrNaO2S. It is a sodium salt of 2-bromo-5-methylbenzenesulfinic acid and is used in various chemical reactions and industrial applications. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-bromo-5-methylbenzenesulfinate typically involves the sulfonylation of 2-bromo-5-methylbenzenesulfinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-bromo-5-methylbenzenesulfinic acid+NaOH→Sodium 2-bromo-5-methylbenzenesulfinate+H2O
Industrial Production Methods: In industrial settings, the production of sodium 2-bromo-5-methylbenzenesulfinate involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-bromo-5-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: 2-bromo-5-methylbenzenesulfonic acid.
Reduction: 2-bromo-5-methylbenzenesulfide.
Substitution: Various substituted benzenesulfinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-bromo-5-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds.
Biology: It is used in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 2-bromo-5-methylbenzenesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various substrates, facilitating the formation of carbon-sulfur bonds. The molecular targets and pathways involved include:
Enzymatic Reactions: It can act as a substrate for enzymes that catalyze sulfonylation reactions.
Chemical Pathways: It participates in nucleophilic substitution and addition reactions, forming stable sulfonylated products.
Vergleich Mit ähnlichen Verbindungen
Sodium 2-bromo-5-methylbenzene-1-sulfinate can be compared with other sodium sulfinates such as:
- Sodium benzenesulfinate
- Sodium p-toluenesulfinate
- Sodium methanesulfinate
Uniqueness:
- Bromine Substitution: The presence of a bromine atom in sodium 2-bromo-5-methylbenzenesulfinate makes it more reactive in nucleophilic substitution reactions compared to other sodium sulfinates.
- Methyl Group: The methyl group enhances its solubility and reactivity in organic solvents.
Eigenschaften
Molekularformel |
C7H6BrNaO2S |
|---|---|
Molekulargewicht |
257.08 g/mol |
IUPAC-Name |
sodium;2-bromo-5-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7BrO2S.Na/c1-5-2-3-6(8)7(4-5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
OOTLTARXXUZQDC-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1)Br)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl 4-[[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]methyl]piperidine-1-carboxylate](/img/structure/B8547431.png)
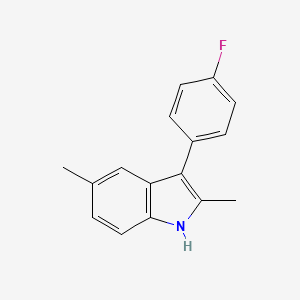
![Des[5-(2-dimethylamino)ethyl] Diltiazem](/img/structure/B8547447.png)
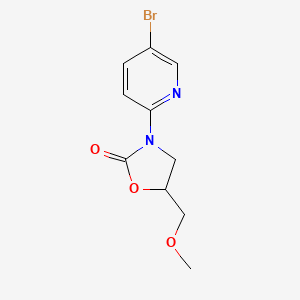
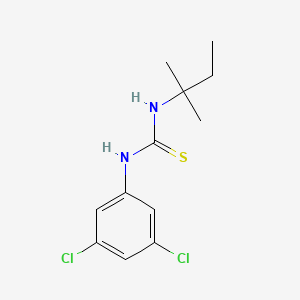

![3-[(Isopropylsulfonyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B8547468.png)
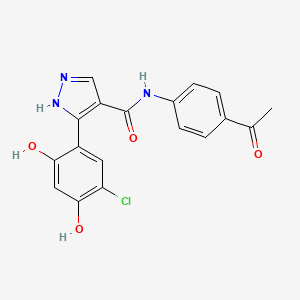
![Benzenemethanamine,4-(diethoxymethyl)-n-[4-(1-methylethyl)phenyl]-](/img/structure/B8547478.png)
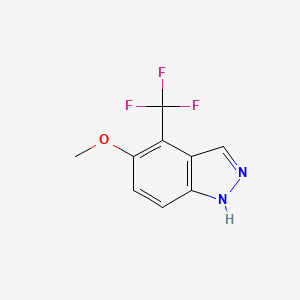
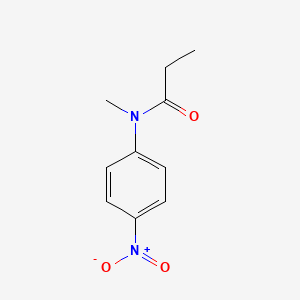
![1-(Bromomethyl)-4-[(4-methoxyphenyl)methyl]benzene](/img/structure/B8547525.png)

